Ligand Flexibility-Driven Dimensionality Control: Molecular Tb(III) Complex vs. 1D Eu(III) Coordination Polymer Under Identical Synthesis Conditions
When reacted with lanthanide(III) nitrates in water under identical synthetic conditions, this ligand produces structurally divergent products depending solely on the metal ion identity: a discrete molecular coordination compound with Tb(III) versus a one-dimensional linear coordination polymer with Eu(III) [1]. This metal-dependent dimensionality switching is a direct consequence of the ligand's semi-rigid, ether-bridged architecture, which permits conformational adaptation to the distinct coordination preferences of each lanthanide ion [1].
| Evidence Dimension | Coordination polymer dimensionality |
|---|---|
| Target Compound Data | Molecular compound [Tb(H4.5L)2(H2O)5]∙6H2O (0D discrete) and 1D linear polymer {[Eu2(H3L)2(H2O)6]∙8H2O}n |
| Comparator Or Baseline | Same ligand (H6L) with Tb(III) yields 0D molecular species; with Eu(III) yields 1D polymer |
| Quantified Difference | Dimensionality switch: 0D molecular (Tb) vs. 1D polymeric (Eu) |
| Conditions | Aqueous reaction, identical conditions: Ln(III) nitrates (Ln = Eu3+, Tb3+) with H6L in water |
Why This Matters
This intra-ligand head-to-head comparison demonstrates that the ligand enables metal-selective structural outcomes, a property valuable for researchers designing lanthanide-based materials with tunable photophysical or magnetic properties.
- [1] Molecules, 2022, 27(22), 7849. Variable Dimensionality of Europium(III) and Terbium(III) Coordination Compounds with a Flexible Hexacarboxylate Ligand. View Source
